Spiro[3.3]heptan-1-ylmethanamine
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocyclic systems have garnered significant attention in the fields of organic and medicinal chemistry due to their unique structural and functional properties. These compounds are found in a variety of natural products and have been incorporated into numerous approved drugs. bldpharm.comrsc.org
The defining feature of spirocyclic systems is their inherent three-dimensionality. tandfonline.com Unlike flat, aromatic molecules, spirocycles project functional groups in a well-defined spatial arrangement. tandfonline.comrsc.org This rigid, three-dimensional structure is advantageous for several reasons:
Enhanced Target Binding: The defined orientation of substituents on a spirocyclic core can lead to more specific and potent interactions with biological targets like proteins. tandfonline.com
Reduced Conformational Flexibility: The rigidity of spirocycles, especially those with smaller rings, limits the number of possible conformations a molecule can adopt. tandfonline.comacs.org This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.
Increased sp³ Character: The presence of the spiro-carbon, a quaternary carbon atom, increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ is often associated with improved clinical success rates for drug candidates, likely due to the more complex, three-dimensional shapes that can be achieved. bldpharm.comnih.gov
A significant application of spirocyclic systems in medicinal chemistry is their use as bioisosteres. A bioisostere is a chemical substituent or group that can replace another with similar physical or chemical properties, often leading to improved biological activity.
Spirocycles, including the spiro[3.3]heptane scaffold, have been successfully employed as bioisosteres for several common structural motifs:
Aromatic Rings: The replacement of flat aromatic rings with three-dimensional spirocycles can improve physicochemical properties such as solubility and metabolic stability. tandfonline.comchem-space.com For instance, the spiro[3.3]heptane core has been shown to be an effective saturated bioisostere for benzene (B151609). nih.gov
Non-Strained Aliphatic Rings: Certain spirocyclic systems can also act as bioisosteres for more flexible aliphatic rings like cyclohexane (B81311). acs.org This substitution can introduce conformational constraint, which can be beneficial for optimizing a drug candidate's properties. acs.org For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes are considered restricted surrogates of cis-1,4- and trans-1,3-disubstituted cyclohexane derivatives. acs.org
Specific Focus on the Spiro[3.3]heptane Core
The spiro[3.3]heptane system, consisting of two fused cyclobutane (B1203170) rings, possesses a unique set of structural features that make it particularly attractive for medicinal chemistry applications. wikipedia.org
Recent research has highlighted the potential of spiro[3.3]heptane as a non-collinear bioisostere for phenyl rings, demonstrating its ability to mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org This is a significant finding, as it expands the toolbox of medicinal chemists for designing novel drug candidates with potentially improved properties and novel intellectual property. chemrxiv.orgresearchgate.net
The introduction of a methanamine (-CH₂NH₂) group to the spiro[3.3]heptane scaffold, creating spiro[3.3]heptan-1-ylmethanamine, is a crucial step for its application in drug discovery. The primary amine of the methanamine moiety serves as a key functional handle for a wide range of chemical transformations.
This functionalization allows for the straightforward incorporation of the spiro[3.3]heptane core into larger molecules through the formation of amides, ureas, sulfonamides, and other common linkages in medicinal chemistry. This versatility enables the exploration of a vast chemical space around the rigid spiro[3.3]heptane scaffold, facilitating the optimization of a compound's pharmacological profile. The presence of the amine also introduces a basic center, which can be important for modulating a molecule's physicochemical properties, such as solubility and pKa.
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
spiro[3.3]heptan-3-ylmethanamine |
InChI |
InChI=1S/C8H15N/c9-6-7-2-5-8(7)3-1-4-8/h7H,1-6,9H2 |
InChI Key |
BETZWHQPTWVESS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2CN |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 3.3 Heptan 1 Ylmethanamine and Its Derivatives
Strategies for Constructing the Spiro[3.3]heptane Core
The construction of the spiro[3.3]heptane core has evolved significantly over time, with modern strategies offering greater efficiency and control over substitution patterns. These methods are critical for accessing a diverse range of spiro[3.3]heptane-based compounds for various applications.
The history of spiro[3.3]heptane synthesis dates back to the early 20th century. One of the pioneering examples was the synthesis of a dicarboxylic acid derivative of spiro[3.3]heptane, known as Fecht's acid, by H. Fecht in 1907. wikipedia.org This early route involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide, a method that demonstrated the feasibility of creating the spirocyclic structure through double alkylation. wikipedia.org These foundational studies paved the way for the development of more sophisticated and versatile synthetic protocols.
Modern synthetic strategies predominantly rely on various cyclization reactions to form the two cyclobutane (B1203170) rings around a central quaternary carbon. These approaches include cycloadditions, double alkylations, and rearrangement reactions.
[2+2] cycloaddition reactions are a powerful and straightforward method for the formation of cyclobutane rings. researchgate.net The reaction of a ketene (B1206846) with an alkene is a classic example used to construct the spiro[3.3]heptane skeleton. nih.gov For instance, the cycloaddition of dichloroketene, generated in situ, with an appropriate olefin can yield a dichlorinated cyclobutanone (B123998) intermediate, which can be further elaborated. diva-portal.org
The scope of this reaction has been expanded through the use of Lewis acids, which can promote the cycloaddition of various ketenes with unactivated alkenes, often with improved yields and diastereoselectivities. nih.gov EtAlCl₂ has been identified as an effective Lewis acid for this purpose, enhancing the electrophilicity of the ketene. nih.gov Photocatalytic [2+2] cycloadditions have also emerged as a mild and efficient strategy for synthesizing spiro[3.3]heptane motifs, providing access to polysubstituted derivatives. researchgate.net
Table 1: Examples of [2+2] Cycloaddition Reactions in Spiro[3.3]heptane Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Dichloroketene and Olefin | Zn(Cu) | Dichlorinated spiro[3.3]heptane intermediate | diva-portal.org |
| Trichloroacetyl chloride and Norbornadiene | Zinc metal | Dichlorocycloaddition product | |
| Arylidene oxetanes and Electron-deficient alkenes | Ir(III) photosensitizer, blue light | Polysubstituted 2-oxaspiro[3.3]heptane | researchgate.net |
| Disubstituted ketenes and Alkenes | EtAlCl₂ | Substituted cyclobutanones | nih.gov |
Double alkylation of a pro-nucleophile with a suitable dielectrophile is a foundational strategy for building the spiro[3.3]heptane core. The malonic ester synthesis is a classic application of this approach, where a malonate diester is sequentially alkylated. wikipedia.orglibretexts.org In the context of spiro[3.3]heptane synthesis, diethyl malonate can be reacted with a 1,1-bis(halomethyl)cyclobutane derivative. chemrxiv.org
A scalable synthesis of 6-(trifluoromethyl)-substituted spiro[3.3]heptane building blocks utilizes the double alkylation of either tosylmethyl isocyanide (TosMIC) or diethyl malonate with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane. chemrxiv.org This approach allows for the construction of the spirocyclic core on a large scale, which can then be converted to various functionalized derivatives like carboxylic acids and amines. chemrxiv.org The use of phase-transfer catalysis can enhance the efficiency of such alkylations. acs.orggoogle.com
Table 2: Key Reagents in Double Alkylation for Spiro[3.3]heptane Core Synthesis
| Pro-nucleophile | Dielectrophile | Resulting Intermediate | Reference |
| Diethyl malonate | Pentaerythritol tetrabromide | Fecht's acid precursor | wikipedia.org |
| Diethyl malonate | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Spiro[3.3]heptane-2,6-dicarboxylate derivative | chemrxiv.org |
| Tosylmethyl isocyanide (TosMIC) | 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane | Spiro[3.3]heptane derivative | chemrxiv.org |
The Meinwald rearrangement provides another route to cyclobutanone-containing structures, which are key intermediates in the synthesis of spiro[3.3]heptane derivatives. Classical approaches to spiro[3.3]heptan-1-ones have involved an oxidative Meinwald rearrangement, which proceeds via the epoxidation of cyclopropylidenes. nih.gov This method, while established, may have limitations in its applicability to the synthesis of substituted and chiral analogs of spiro[3.3]heptan-1-ones. nih.gov
A highly effective and more recent strategy for the synthesis of spiro[3.3]heptan-1-ones involves a semipinacol rearrangement. researchgate.netnih.govnih.gov This method offers an expedient route to the strained spiro[3.3]heptan-1-one motif. nih.govnih.gov The reaction is initiated by the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol (a stable equivalent of a highly reactive cyclopropanone). researchgate.netnih.govnih.gov
The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a 'strain-relocating' semipinacol rearrangement in the presence of an acid, such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃). nih.gov This rearrangement is highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones for the first time. researchgate.netnih.govnih.gov The likely mechanism involves the initial protonation of the bicyclobutyl moiety, followed by a nih.govCurrent time information in Le Flore County, US.-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govnih.gov This approach is particularly valuable for creating substituted derivatives that are of interest in medicinal chemistry. nih.gov
Table 3: Summary of Semipinacol Rearrangement for Spiro[3.3]heptan-1-one Synthesis
| Reactant 1 | Reactant 2 | Key Intermediate | Rearrangement Promoter | Final Product | Reference |
| Lithiated 1-sulfonylbicyclo[1.1.0]butane | 1-Sulfonylcyclopropanol | 1-Bicyclobutylcyclopropanol | MsOH or AlCl₃ | Substituted spiro[3.3]heptan-1-one | nih.govnih.gov |
Ring Expansion and Contraction Methodologies
The formation of the strained spiro[3.3]heptane ring system is a significant synthetic challenge. Methodologies involving ring expansion and contraction of more readily available precursors have proven effective.
A prominent and innovative ring expansion strategy involves a 'strain-relocating' semipinacol rearrangement. nih.govnih.gov This method starts with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol (acting as a cyclopropanone (B1606653) equivalent). nih.govnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate is highly strained. Upon treatment with an acid such as methanesulfonic acid (MsOH) or aluminum trichloride (B1173362) (AlCl₃), this intermediate undergoes a rearrangement, expanding one of the cyclobutane rings from the bicyclobutane moiety to form the thermodynamically more stable, yet still strained, spiro[3.3]heptan-1-one core. nih.govnih.gov This process is efficient and can be performed in a telescopic, or one-pot, manner. nih.gov
Another key ring expansion approach utilizes a Lewis acid-catalyzed rearrangement of a dispirocyclic precursor. researchgate.net Specifically, an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which can be synthesized from 3-oxocyclobutanecarboxylic acid, is treated with a Lewis acid. researchgate.net This triggers a rearrangement of the cyclopropyl (B3062369) ring, expanding it to form the second cyclobutane ring and establishing the functionalized spiro[3.3]heptane skeleton. researchgate.net
| Method | Precursor(s) | Key Reagents | Product | Reference(s) |
| Semipinacol Rearrangement | 1-Sulfonylbicyclo[1.1.0]butane, 1-Sulfonylcyclopropanol | 1. Base (e.g., n-BuLi) 2. Acid (e.g., MsOH, AlCl₃) | Substituted Spiro[3.3]heptan-1-one | nih.govnih.gov |
| Lewis Acid-Catalyzed Rearrangement | 8-Oxadispiro[2.0.3.1]octane derivative | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Spiro[3.3]heptane | researchgate.net |
Installation and Functionalization of the Methanamine Group
With the spiro[3.3]heptane core in hand, typically as the ketone spiro[3.3]heptan-1-one, the next critical phase is the introduction of the methanamine side chain.
Direct amination reactions provide a route to install a nitrogen-containing functional group onto the spiro[3.3]heptane skeleton. One of the most direct methods to functionalize the core is the reductive amination of spiro[3.3]heptan-1-one. While this reaction yields spiro[3.3]heptan-1-amine (with the amino group directly on the ring) rather than the target methanamine, it is a fundamental transformation in this context. The reaction proceeds by treating the ketone with an amine, such as benzylamine, to form an intermediate imine, which is then reduced in situ with an agent like hydrogen gas over a palladium catalyst (H₂/Pd) to give the corresponding amine.
A more common and versatile approach to spiro[3.3]heptan-1-ylmethanamine involves the conversion of precursor functional groups, such as ketones or carboxylic acids, which are often more accessible.
A highly plausible and frequently employed synthetic route begins with the spiro[3.3]heptan-1-one precursor. researchgate.netnih.govnih.gov The ketone can be converted into the corresponding spiro[3.3]heptane-1-carbonitrile. This can be achieved through several methods, such as a Shapiro reaction to form an alkene, followed by hydrocyanation, or by converting the ketone to its tosylhydrazone, which is then treated with a cyanide source. The resulting nitrile is a stable intermediate that can be reduced to the target this compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Alternatively, the methanamine group can be derived from a carboxylic acid precursor. Spiro[3.3]heptane-1-carboxylic acid can be synthesized from the ketone. nih.gov This acid would first need to be homologated to spiro[3.3]heptane-1-acetic acid. The resulting acid can then be converted to spiro[3.3]heptane-1-acetamide, which is subsequently reduced, for instance with LiAlH₄ or borane (B79455) (BH₃), to furnish this compound.
| Precursor | Intermediate | Key Transformation(s) | Final Product | Reference(s) |
| Spiro[3.3]heptan-1-one | Spiro[3.3]heptane-1-carbonitrile | 1. Tosylhydrazone formation + Cyanide addition 2. Nitrile Reduction (e.g., LiAlH₄) | This compound | google.com |
| Spiro[3.3]heptane-1-carboxylic acid | Spiro[3.3]heptane-1-carboxamide | 1. Amide formation (e.g., via acyl chloride + NH₃) 2. Amide Reduction (e.g., LiAlH₄) | This compound | nih.gov |
Stereoselective Synthesis of Chiral this compound
Many pharmaceutical applications require enantiomerically pure compounds. Therefore, methods for the stereoselective synthesis of chiral this compound are of paramount importance.
Chirality can be introduced during the formation of the spiro[3.3]heptane ring itself. The previously mentioned 'strain-relocating' semipinacol rearrangement is a powerful example of this. nih.govnih.gov When an optically active, substituted cyclopropanone equivalent is used as a starting material, the rearrangement proceeds in a fully regio- and stereospecific manner. nih.govnih.gov This means the chirality of the starting material is transferred to the product, yielding optically active 3-substituted spiro[3.3]heptan-1-ones directly. nih.govnih.gov This approach establishes the crucial stereocenter on the ring during its formation, which can then be carried through to the final chiral methanamine product.
Another powerful strategy for achieving stereoselectivity is the use of a chiral auxiliary. A classic example is the Strecker reaction, which synthesizes α-amino acids from ketones. This methodology has been successfully applied to spiro[3.3]heptane systems. researchgate.net In a reported synthesis of chiral spirocyclic glutamic acid analogs, a spiro[3.3]heptane keto acid was subjected to a Strecker reaction using a chiral amine, (R)-α-phenylglycinol, as a chiral auxiliary. researchgate.net This auxiliary directs the addition of cyanide to the imine intermediate, leading to the formation of diastereomeric α-amino nitrile products that can be separated. Subsequent hydrolysis and removal of the auxiliary yield the enantiomerically enriched spirocyclic amino acid. researchgate.net Further studies found that using Ellman's sulfinamide as the chiral auxiliary was even more beneficial, as the resulting adducts were more stable and allowed for more efficient separation. researchgate.net This principle can be directly applied to spiro[3.3]heptan-1-one to produce chiral this compound precursors.
| Method | Chiral Source | Key Reaction | Stereochemical Outcome | Reference(s) |
| Asymmetric Ring Expansion | Optically active cyclopropanone equivalent | Semipinacol Rearrangement | Transfer of chirality to the spiro[3.3]heptan-1-one product | nih.govnih.gov |
| Chiral Auxiliary | (R)-α-phenylglycinol or Ellman's sulfinamide | Strecker Reaction | Diastereoselective addition of cyanide to form separable intermediates | researchgate.net |
Enzymatic Resolution of Racemic Spiro[3.3]heptane Derivatives
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. This method is widely applied in organic synthesis for the preparation of optically active compounds. While direct enzymatic resolution of this compound is not extensively documented, studies on related spiro[3.3]heptane structures demonstrate the applicability of this methodology.
A notable example is the lipase-catalyzed asymmetric esterification of spiro[3.3]heptane derivatives. rsc.org Research has shown that lipases can effectively resolve racemic diols possessing a spiro[3.3]heptane core through enantioselective esterification in organic solvents. rsc.org In one study, the lipase-catalyzed asymmetric esterification of 2,2,6,6-tetrakis(hydroxymethyl)spiro[3.3]heptane was investigated. The reaction yielded 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with moderate optical purity, demonstrating the enzyme's ability to regioselectively acylate the prochiral substrate. rsc.org
Furthermore, the same study explored the kinetic resolution of racemic spiro[3.3]heptane-2,6-diol via lipase-catalyzed enantioselective esterification. The process involves the selective acylation of one enantiomer, leaving the other unreacted, thereby allowing for their separation. This approach highlights the potential of enzymatic methods to generate chiral spiro[3.3]heptane building blocks. rsc.org The general principle of kinetic resolution dictates that the maximum yield for a single enantiomer is 50%. researchgate.net Enzymes like Candida antarctica lipase (B570770) B (CAL-B) are frequently used for such resolutions of chiral amines and alcohols due to their high enantioselectivity and stability in organic media. researchgate.netnih.gov
| Substrate | Enzyme | Reaction Type | Solvent | Key Finding |
|---|---|---|---|---|
| 2,2,6,6-Tetrakis(hydroxymethyl)spiro[3.3]heptane | Lipase | Asymmetric Esterification | Isopropyl ether / Pyridine | Regiospecific formation of a chiral bis(acetoxymethyl) derivative. |
| (±)-Spiro[3.3]heptane-2,6-diol | Lipase | Enantioselective Esterification | Isopropyl ether | Successful kinetic resolution of the racemic diol. |
Chromatographic Separation of Stereoisomers (e.g., HPLC on chiral stationary phases)
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.govnih.gov This method relies on the differential interaction of enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and thus, separation. nih.gov
For spiro[3.3]heptane derivatives, HPLC on CSPs has been successfully employed to resolve stereoisomers. A key example is the separation of the enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid. This separation was a crucial step in the synthesis of a homochiral metal-organic framework (MOF), demonstrating the utility of this technique in preparing enantiopure building blocks for advanced materials. rsc.org
In another application, chiral stationary phase HPLC was used to separate the stereoisomers of 1,6-disubstituted spiro[3.3]heptane amino nitrile derivatives. nih.gov The synthesis produced a mixture of four stereoisomers, which were first separated into two diastereomeric pairs by standard silica (B1680970) gel chromatography. Subsequently, HPLC on a chiral stationary phase was applied to resolve these diastereomeric mixtures into the four pure stereoisomers. nih.gov
The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are among the most common and versatile for a wide range of chiral compounds. researchgate.netnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility to optimize the resolution for specific spiro[3.3]heptane derivatives. nih.gov
| Compound | Chromatographic Method | Purpose | Reference |
|---|---|---|---|
| (R/S)-Spiro[3.3]heptane-2,6-dicarboxylic acid | HPLC on chiral stationary phase | Preparation of homochiral linker for a Metal-Organic Framework (MOF). | rsc.org |
| Diastereomeric and enantiomeric spiro[3.3]heptane amino nitriles | HPLC on chiral stationary phase | Isolation of four pure stereoisomers from a synthetic mixture. | nih.gov |
Advanced Structural Characterization and Conformational Analysis
Elucidation of Absolute Configuration and Chirality
The spiro[3.3]heptane scaffold is characterized by axial chirality, a consequence of the fixed, non-planar arrangement of its two cyclobutane (B1203170) rings. This is distinct from the more common central or planar chirality. The spiro carbon atom, where the two rings are joined, and the carbon atom to which the methanamine group is attached, together create two stereogenic centers, leading to the possibility of four stereoisomers. The spatial orientation of the methanamine group relative to the spirocyclic core significantly influences the molecule's stereoelectronic properties.
The absolute configuration of chiral spiro[3.3]heptane derivatives can be determined through various methods, including X-ray crystallography of single crystals, which provides unambiguous assignment of the spatial arrangement of atoms. nih.gov For instance, the absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid was determined using this technique. wikipedia.org Chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral molecule, is another powerful tool for assigning absolute configuration.
Spectroscopic Methods for Conformational Analysis
The conformational landscape of spiro[3.3]heptan-1-ylmethanamine and its derivatives can be investigated using a combination of spectroscopic techniques.
Variable-temperature (VT) NMR spectroscopy is a valuable technique for probing the conformational dynamics of molecules. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants that reflect the equilibrium between different conformations. For a molecule like this compound, VT-NMR could potentially provide insights into the ring-puckering dynamics of the cyclobutane rings and the rotational barriers around the C-C and C-N bonds of the aminomethyl substituent. The rates of temperature-induced changes in chemical shifts can serve as metabolite-specific parameters, aiding in identification. nih.gov
Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are exquisitely sensitive to the stereochemical features of chiral molecules.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum is highly dependent on the molecule's absolute configuration and conformation. Theoretical calculations of ECD spectra, often performed using time-dependent density functional theory (TD-DFT), can be compared with experimental spectra to assign the absolute configuration of enantiomers.
Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly useful for determining the absolute configuration and conformation of molecules in solution. The combination of experimental VCD spectra with quantum chemical calculations provides a reliable method for stereochemical assignment. nih.govresearchgate.net For complex molecules, the analysis of the VCD and infrared (IR) spectra at different temperatures, weighted by the Boltzmann population of each isomer, can provide a comprehensive understanding of the conformational preferences. nih.gov
X-ray Crystallography of this compound Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and absolute configuration. Several derivatives of the spiro[3.3]heptane core have been characterized using this technique, revealing key structural features.
The synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones has been achieved, and the absolute configuration of the products has been confirmed by X-ray crystallography and NOE analysis. nih.gov These studies are instrumental in understanding the stereochemical outcomes of synthetic transformations and in providing a solid structural basis for the design of new chiral molecules based on the spiro[3.3]heptane scaffold.
Theoretical and Computational Investigations of Spiro 3.3 Heptan 1 Ylmethanamine
Quantum Chemical Studies on Strain and Stability of the Spiro[3.3]heptane Core
The spiro[3.3]heptane molecule is composed of two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. This arrangement inherently introduces significant ring strain, which is a key determinant of the molecule's reactivity and conformational preferences.
The strain energy of a molecule is the excess energy it possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles. For spiro[3.3]heptane, the total strain energy has been computationally determined to be approximately 51.0 kcal/mol. nih.gov This value is slightly less than double the strain energy of a single cyclobutane ring (approximately 26.8 kcal/mol), suggesting a minor stabilizing interaction between the two spiro-fused rings. nih.gov
The conformational landscape of spiro[3.3]heptane is defined by the puckering of its two four-membered rings. The potential energy surface (PES) for this motion can be described by a mathematical function that relates the energy of the molecule to the puckering coordinates of each ring. researchgate.net For spiro compounds like spiro[3.3]heptane, this potential energy function can be expressed as:
V = a(x₁⁴ + x₂⁴) + b(x₁² + x₂²) + c(x₁²x₂²)
where x₁ and x₂ represent the puckering coordinates of the two rings. researchgate.net This equation describes a complex energy surface with multiple minima and transition states, corresponding to different puckered conformations of the molecule. The molecule is predicted to have several distinct geometric conformations that influence its reactivity. acs.org
The strain in the spiro[3.3]heptane core is manifested in its internal bond angles, which are compressed from the ideal tetrahedral angle of 109.5°. The puckered nature of the cyclobutane rings is a mechanism to partially alleviate this angle strain.
The degree of puckering is quantified by the dihedral angles within the rings. X-ray crystallography and computational studies on spiro[3.3]heptane derivatives have revealed that the cyclobutane rings are indeed puckered. nih.gov The reported dihedral angles for the rings in a substituted spiro[3.3]heptane were found to be 12.9° and 21.2°. nih.gov Other studies have reported a range of 22.8° to 29.7° for the dihedral angles in spiro[3.3]heptanes. chemrxiv.org These values confirm the non-planar conformation of the cyclobutane rings within the spiro[3.3]heptane scaffold.
Table 1: Calculated and Experimental Geometric Parameters for Spiro[3.3]heptane Derivatives
| Parameter | Value | Source |
| Strain Energy | 51.0 kcal/mol | nih.gov |
| Dihedral Angle (Ring 1) | 12.9 (7)° | nih.gov |
| Dihedral Angle (Ring 2) | 21.2 (5)° | nih.gov |
| Dihedral Angle Range | 22.8 - 29.7° | chemrxiv.org |
Molecular Orbital Theory and Electronic Structure Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.
The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap generally indicates higher reactivity.
The distribution of electron density within a molecule can be visualized using an electrostatic potential (ESP) map. This map shows regions of positive and negative electrostatic potential on the electron density surface of the molecule, which correspond to regions that are attractive to nucleophiles and electrophiles, respectively.
For the nonpolar spiro[3.3]heptane core, the ESP would be relatively neutral across its hydrocarbon surface. However, for Spiro[3.3]heptan-1-ylmethanamine, the presence of the nitrogen atom would create a distinct region of negative electrostatic potential due to the high electronegativity and the lone pair of electrons on the nitrogen. This region would be the primary site for protonation and interaction with electrophilic species. Conversely, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential. An ESP map would therefore clearly indicate the nucleophilic and electrophilic centers of the molecule, providing valuable insights into its intermolecular interactions.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including their conformational changes and flexibility. nih.govnih.gov An MD simulation of this compound would provide a detailed picture of the dynamic puckering of the two cyclobutane rings and the rotational freedom of the aminomethyl side chain.
These simulations could reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent. By tracking the atomic trajectories over time, it would be possible to identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with a biological target, as the conformational flexibility can play a significant role in binding affinity and selectivity. Although specific MD simulation studies on this compound are not prominently featured in the literature, the methodology is well-suited to explore the dynamic nature of this and related spirocyclic systems.
Computational Prediction of Reactivity and Reaction Pathways of the Methanamine Moiety
Computational chemistry provides powerful tools to predict the reactivity and explore potential reaction pathways of molecules, including the methanamine moiety of this compound. While specific computational studies focusing exclusively on the reactivity of this particular compound are not extensively documented in publicly available literature, established theoretical principles allow for a robust prediction of its chemical behavior. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure and forecast the molecule's reactivity.
The primary site of reactivity in this compound is the lone pair of electrons on the nitrogen atom of the primary amine group (-NH₂). This lone pair makes the nitrogen atom both nucleophilic and basic. Computational models can quantify these properties by calculating parameters such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.
Key Predicted Reaction Pathways:
N-Alkylation and N-Acylation: The nucleophilic nitrogen is predicted to readily react with electrophiles. Computational studies can model the transition states and activation energies for reactions with alkyl halides (alkylation) or acyl chlorides/anhydrides (acylation). These calculations would likely show that the reactions are thermodynamically favorable. The rigid spiro[3.3]heptane scaffold would sterically hinder the approach of bulky electrophiles, a factor that can be precisely modeled.
Schiff Base Formation: The methanamine moiety is expected to undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). Theoretical modeling can elucidate the reaction mechanism, which typically proceeds through a hemiaminal intermediate. The energy profile of this pathway, including the energy of the intermediate and the transition state for dehydration, can be calculated to predict reaction feasibility and rates.
Reaction with Carbonyl Compounds: Similar to other primary amines, computational models would predict the reaction of the methanamine group with various carbonyl compounds. For instance, reaction with isocyanates would lead to urea (B33335) derivatives, and with isothiocyanates to thiourea (B124793) derivatives. The reaction pathways for these additions can be computationally mapped to understand the kinetics and thermodynamics involved.
The spiro[3.3]heptane core, being a strained and rigid structure, influences the reactivity of the attached methanamine group primarily through steric effects. Computational models can precisely quantify this steric hindrance and its impact on the activation barriers of different reactions, thus predicting selectivity when multiple reaction sites are available. For example, in reactions involving large reagents, the accessibility of the nitrogen lone pair would be a critical factor determining the reaction outcome, a feature that can be visualized and quantified using computational methods.
Theoretical Studies on Spiro[3.3]heptane as a Bioisostere
The spiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a three-dimensional, saturated bioisostere for commonly used planar aromatic rings like benzene (B151609), as well as for other cyclic systems such as piperidine (B6355638). enamine.netnih.govresearchgate.netresearchgate.net Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The utility of spiro[3.3]heptane lies in its rigid, well-defined geometry and its ability to improve physicochemical properties of drug candidates. researchgate.netchemrxiv.org
Theoretical and computational studies have been instrumental in establishing the credentials of spiro[3.3]heptane as a versatile bioisostere. These studies often compare the structural and electronic properties of a parent drug molecule with its spiro[3.3]heptane-containing analogue. Key findings from these investigations highlight that the non-collinear exit vectors of the spiro[3.3]heptane core can effectively mimic the spatial arrangement of substituents on mono-, meta-, and para-substituted phenyl rings. enamine.netnih.gov
One of the primary advantages of replacing a phenyl group with a spiro[3.3]heptane moiety, as predicted by computational models and confirmed experimentally, is the modulation of lipophilicity. Generally, this replacement leads to a decrease in the calculated partition coefficient (clogP), which can be beneficial for optimizing the pharmacokinetic profile of a drug. enamine.net For instance, replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core resulted in a decrease in the calculated lipophilicity. enamine.net
However, the impact on metabolic stability can be more complex. In the case of the Sonidegib analogues, the introduction of the spiro[3.3]heptane scaffold led to a reduction in metabolic stability in human liver microsomes. enamine.net This underscores the importance of empirical testing alongside theoretical predictions.
The table below summarizes the comparative data for Sonidegib and its spiro[3.3]heptane analogues, illustrating the changes in physicochemical properties and biological activity.
| Compound | Calculated Lipophilicity (clogP) | Experimental Lipophilicity (logD at pH 7.4) | Metabolic Stability (CLint, μL min⁻¹ mg⁻¹) | Half-life (t₁/₂, min) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|---|---|
| Sonidegib | 6.8 | ≥ 3.5 | 18 | 93 | 0.0015 |
| trans-Spiro[3.3]heptane Analogue | 6.0 | ≥ 3.5 | 36 | 47 | 0.48 |
| cis-Spiro[3.3]heptane Analogue | 6.0 | ≥ 3.5 | 156 | 11 | 0.24 |
Data sourced from ChemRxiv enamine.net
Similarly, theoretical studies have explored the replacement of a monosubstituted phenyl ring in the anticancer drug Vorinostat and the piperidine ring in the anesthetic Bupivacaine with spiro[3.3]heptane-based cores. enamine.netresearchgate.net In the case of Vorinostat, the saturated spiro[3.3]heptane analogue demonstrated comparable, albeit slightly reduced, biological activity. enamine.netresearchgate.net For Bupivacaine, the 1-azaspiro[3.3]heptane analogue, a bioisostere of piperidine, showed high anesthetic activity, validating the bioisosteric replacement strategy. researchgate.net
These studies collectively demonstrate that the spiro[3.3]heptane scaffold is a valuable tool in drug design, offering a patent-free, three-dimensional alternative to traditional cyclic systems that can lead to analogues with retained or even improved properties. enamine.netnih.govnih.gov
Reactivity and Derivatization Chemistry of Spiro 3.3 Heptan 1 Ylmethanamine
Nucleophilic Reactivity of the Primary Amine
The primary amine group in spiro[3.3]heptan-1-ylmethanamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity is the cornerstone of its reactivity, enabling it to attack electron-deficient centers and participate in a variety of bond-forming reactions. The steric bulk of the spiro[3.3]heptane core can influence the accessibility of the amine's lone pair, potentially modulating its reactivity compared to simpler primary amines. However, the aminomethyl group extends from the rigid core, which likely mitigates significant steric hindrance at the nitrogen atom, allowing it to engage in typical reactions of primary amines. The development of synthetic methods for various functionalized spiro[3.3]heptane derivatives underscores the utility of this scaffold in withstanding diverse reaction conditions while allowing for selective modifications. nih.govresearchgate.netresearchgate.net
Functionalization Reactions of the Amine Group
The primary amine of this compound serves as a versatile handle for a multitude of functionalization reactions. These transformations are fundamental for creating a diverse library of derivatives with tailored properties.
The nucleophilic amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is one of the most common methods for introducing new functional groups. Similarly, alkylation with alkyl halides leads to the formation of secondary or tertiary amines, depending on the reaction conditions and stoichiometry. Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides, which are important functional groups in medicinal chemistry. A general method for the chemoselective acylation of primary amines using potassium acyltrifluoroborates has been developed, which could be applicable to this compound. nih.gov
Table 1: Representative Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-((spiro[3.3]heptan-1-yl)methyl)acetamide |
| Alkylation | Methyl iodide | N-methyl-N-((spiro[3.3]heptan-1-yl)methyl)amine |
Beyond simple acylation, the amine group can be incorporated into more complex functionalities. The formation of amide bonds is a cornerstone of peptide synthesis and the creation of various bioactive molecules. The reaction of this compound with carboxylic acids, often facilitated by coupling agents, yields the corresponding amides.
Urea (B33335) and thiourea (B124793) derivatives are also readily accessible. The reaction of the primary amine with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. An alternative method for urea synthesis involves the reaction of the amine with a phosgene (B1210022) equivalent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by the addition of another amine. nih.gov These reactions are generally high-yielding and tolerant of a wide range of functional groups.
Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives
| Derivative | Reagents | General Reaction |
|---|---|---|
| Amide | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | R-COOH + H₂N-CH₂-Spiro[3.3]heptane → R-CO-NH-CH₂-Spiro[3.3]heptane |
| Urea | Isocyanate (R-NCO) | R-NCO + H₂N-CH₂-Spiro[3.3]heptane → R-NH-CO-NH-CH₂-Spiro[3.3]heptane |
Formation of Spiro[3.3]heptane-Containing Heterocycles
The primary amine of this compound is a key functional group for the construction of various heterocyclic systems appended to the spiro[3.3]heptane core. There is significant interest in spirocyclic heterocycles due to their unique three-dimensional shapes, which are valuable in drug discovery. researchgate.netresearchgate.netresearchgate.netnih.gov The aminomethyl group can act as a nucleophilic component in cyclization reactions to form a variety of nitrogen-containing rings.
For instance, in the Paal-Knorr synthesis, the reaction of this compound with a 1,4-dicarbonyl compound would lead to the formation of a pyrrole (B145914) ring attached to the spiro[3.3]heptane scaffold. Similarly, reaction with a 1,5-dicarbonyl compound could yield a dihydropyridine, which can be oxidized to the corresponding pyridine. These types of reactions significantly expand the chemical space accessible from this spirocyclic building block, allowing for the creation of novel molecular scaffolds with potential biological activity.
Catalytic Applications of this compound Derivatives
The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane framework makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. rsc.orgresearchgate.net By introducing appropriate coordinating groups onto the spiro[3.3]heptane core or by derivatizing the aminomethyl group, new chiral ligands can be synthesized.
The synthesis of enantiomerically pure spiro[3.3]heptane derivatives is a key step towards their use as chiral ligands. nih.govnih.govnih.gov Once a chiral spiro[3.3]heptane backbone is obtained, the aminomethyl group can be further functionalized to introduce atoms or groups capable of coordinating to a metal center, such as phosphines, oxazolines, or other nitrogen-based functionalities. The rigidity of the spirocyclic scaffold helps to create a well-defined and predictable chiral environment around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions. A variety of chiral ligands based on different scaffolds have been shown to be effective in a range of transition metal-catalyzed reactions. unt.edunih.govbeilstein-journals.orguwindsor.casigmaaldrich.com The development of new classes of chiral ligands, such as those based on spiro scaffolds, is an active area of research. nih.gov
Table 3: Potential Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Strategy | Potential Catalytic Application |
|---|---|---|
| Phosphine-Amine | Reaction of the amine with a phosphine-containing electrophile (e.g., 2-(diphenylphosphino)benzoyl chloride). | Asymmetric hydrogenation, hydrosilylation. |
| Bis(oxazoline) (BOX) type | Acylation with a suitable precursor followed by cyclization to form the oxazoline (B21484) rings. | Asymmetric Diels-Alder, aldol (B89426) reactions. |
Spiro 3.3 Heptan 1 Ylmethanamine As a Synthetic Building Block
Design Principles for Rigid Scaffolds in Molecular Synthesis
The use of rigid molecular scaffolds is a fundamental strategy in contemporary drug design and molecular synthesis. The primary principle behind employing rigid structures like spiro[3.3]heptane is to reduce the conformational flexibility of a molecule. This rigidity offers several advantages:
Pre-organization and Entropy: A rigid scaffold pre-organizes the appended functional groups into a specific spatial orientation. When such a molecule binds to a biological target, it pays a lower entropic penalty compared to a flexible molecule that must adopt a specific conformation upon binding. This can lead to enhanced binding affinity and potency.
Predictable Exit Vectors: The spiro[3.3]heptane core positions its substituents in well-defined, non-coplanar vectors. researchgate.netnih.gov This predictability is crucial for medicinal chemists aiming to design molecules that fit precisely into a target's binding site and to explore the surrounding chemical space systematically. researchgate.netresearchgate.net
Improved Physicochemical Properties: Replacing flat, aromatic rings (which are common in many drugs but can have metabolic liabilities) with saturated, sp³-rich scaffolds like spiro[3.3]heptane can improve properties such as solubility and metabolic stability. nih.govchemrxiv.org The three-dimensional nature of the spiro[3.3]heptane motif is a key feature in moving away from the "flatland" of traditional aromatic-based drugs. nih.gov
Bioisosterism: The spiro[3.3]heptane scaffold has been successfully used as a saturated bioisostere for mono-, meta-, and para-substituted benzene (B151609) rings. researchgate.netnih.govchemrxiv.org This allows for the creation of novel, patent-free analogues of existing drugs while maintaining or improving biological activity by presenting key pharmacophoric elements in a similar spatial arrangement but with a completely different core structure. researchgate.netnih.gov
The synthesis of functionalized spiro[3.3]heptanes, such as the precursor ketone spiro[3.3]heptan-1-one, has been a focus of methods development, including novel strain-relocating semipinacol rearrangements. nih.govnih.govresearchgate.net These synthetic advancements make building blocks like Spiro[3.3]heptan-1-ylmethanamine more accessible for their incorporation into larger, more complex molecules. nih.gov
| Principle | Description | Advantage in Synthesis & Design |
|---|---|---|
| Conformational Restriction | The scaffold locks the molecule into a limited number of low-energy conformations. | Reduces entropic penalty upon binding, potentially increasing potency. nih.gov |
| Defined Exit Vectors | Substituents are held in fixed and predictable spatial orientations. | Allows for precise and rational design of interactions with biological targets. researchgate.netresearchgate.net |
| Increased sp³ Character | Replaces flat, sp²-hybridized aromatic rings with three-dimensional, saturated systems. | Can lead to improved solubility, metabolic stability, and novel intellectual property. nih.govchemrxiv.orgnih.gov |
| Bioisosteric Replacement | Serves as a structural mimic for common rings like benzene or cyclohexane (B81311). | Enables exploration of new chemical space and the design of patent-free drug analogues. researchgate.netnih.govchemrxiv.org |
Applications in the Construction of Complex Molecular Architectures
The unique structural features of the spiro[3.3]heptane framework, and by extension this compound, make it an attractive building block for constructing complex molecules with novel properties.
A significant application of spiro[3.3]heptane-based building blocks is in the synthesis of conformationally constrained amino acids and peptidomimetics. By replacing the flexible side chains or backbones of natural amino acids with a rigid scaffold, chemists can lock peptides into specific secondary structures. This is a powerful tool for studying peptide-receptor interactions and for designing peptidomimetics with enhanced stability and selectivity.
Researchers have developed synthetic routes to various amino acids built on the spiro[3.3]heptane scaffold. nih.gov For example, spiro[3.3]heptane-based analogues of glutamic acid have been synthesized to probe the binding requirements of glutamate (B1630785) racemase. nih.gov Similarly, azaspiro[3.3]heptane derivatives have been prepared as rigid analogues of the neurotransmitter GABA and the amino acid ornithine. nih.gov
The synthesis of these constrained amino acids often starts from a spiro[3.3]heptane ketone. The amine functionality, such as that in this compound, can be introduced and then elaborated to form the final amino acid structure. These building blocks can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics have a backbone or side chain whose conformation is rigidly defined by the spirocyclic core, providing valuable tools for drug discovery. researchgate.net
| Spiro[3.3]heptane Analogue | Natural Amino Acid Mimicked | Potential Application | Reference |
|---|---|---|---|
| Spiro[3.3]heptane Glutamic Acid | Glutamic Acid | Probing enzyme-ligand interactions (e.g., glutamate racemase). | nih.gov |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | gamma-Aminobutyric Acid (GABA) | Development of conformationally restricted GABA analogues for neuroscience research. | nih.gov |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Ornithine | Use in biochemistry and drug design as a sterically constrained amino acid. | nih.gov |
| 1,6-Disubstituted spiro[3.3]heptanes | trans-1,3-Disubstituted Cyclohexanes | Surrogates for cyclohexane derivatives in drug discovery to optimize ADME properties. | researchgate.net |
Utilization in Scaffold Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to populate unexplored regions of chemical space for high-throughput screening. The spiro[3.3]heptane scaffold is well-suited for DOS strategies due to its rigid, three-dimensional nature and the ability to install multiple, spatially distinct functional groups.
A "build/couple/pair" (B/C/P) strategy has been described for the synthesis of libraries of 3D fragments, including spirocyclic systems. nih.gov This approach allows for the modular and rapid construction of a wide array of fragments by combining different building blocks and reaction pathways. nih.gov Functionalized spiro[3.3]heptanes, including amine derivatives, can serve as key "build" components in such a strategy.
Furthermore, a divergent synthetic approach has been successfully employed to create a library of all possible regio- and stereoisomers of spiro[3.3]heptane-based glutamic acid analogs starting from a common ketone precursor. nih.gov This demonstrates how a single spiro[3.3]heptane building block can be a starting point for generating significant molecular diversity. By applying various synthetic transformations to the reactive handles on the spiro[3.3]heptane core, chemists can efficiently produce a library of related but structurally distinct compounds for biological screening. The amine group in this compound provides a versatile handle for such diversification strategies.
Methodological Aspects of Structure Activity Relationship Sar Studies for Spiro 3.3 Heptan 1 Ylmethanamine Scaffolds
Principles of Conformational Restriction and Preorganization in Molecular Interactions
A fundamental strategy in modern drug design is the use of conformational restriction to enhance the binding affinity and selectivity of a ligand for its biological target. researchgate.netnih.gov Flexible molecules in solution exist as an ensemble of numerous conformations, and binding to a receptor requires the adoption of a specific, "bioactive" conformation. This process is entropically unfavorable, as it reduces the conformational freedom of the molecule. By incorporating rigid structural elements, such as the spiro[3.3]heptane nucleus, medicinal chemists can preorganize the ligand into a conformation that is closer to the one required for optimal receptor interaction. researchgate.net This reduction in the entropic penalty upon binding can lead to a significant improvement in binding affinity.
The spiro[3.3]heptane scaffold, composed of two fused cyclobutane (B1203170) rings, offers a high degree of rigidity. nih.gov This rigidity ensures that the substituents attached to the scaffold are held in well-defined spatial arrangements. For instance, in 1,6-disubstituted spiro[3.3]heptanes, the functional groups are positioned with specific distances and angular relationships that can be designed to match the binding pockets of target proteins. acs.org This precise positioning of pharmacophoric elements is a key aspect of preorganization.
Furthermore, the puckered nature of the cyclobutane rings in the spiro[3.3]heptane system introduces a distinct three-dimensional character to the molecule. nih.gov This is in contrast to the planar nature of aromatic rings, for which the spiro[3.3]heptane is often considered a saturated bioisostere. nih.gov The non-collinear exit vectors of the substituents on the spiro[3.3]heptane scaffold provide a unique trajectory for exploring the chemical space within a binding site, potentially leading to interactions that are not possible with flatter aromatic systems. chemrxiv.org
Ligand Design Strategies Employing Spiro[3.3]heptane Cores
The spiro[3.3]heptane scaffold has emerged as a versatile building block in ligand design, primarily due to its ability to act as a bioisosteric replacement for other common ring systems, such as benzene (B151609) and cyclohexane (B81311). acs.orgnih.gov Bioisosteric replacement is a strategy used to modify a known active compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.
One of the most successful applications of the spiro[3.3]heptane core is as a saturated, non-planar bioisostere of the phenyl ring. nih.gov This substitution can lead to several advantages, including improved physicochemical properties such as solubility and metabolic stability, as well as the generation of novel, patent-free chemical entities. chemrxiv.org For example, the replacement of the meta-benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane moiety resulted in analogs with retained high biological activity. nih.gov
The rigid nature of the spiro[3.3]heptane scaffold also makes it an excellent framework for creating conformationally restricted analogs of more flexible molecules. For example, spiro[3.3]heptane-1,6-diamines have been synthesized as constrained surrogates of cis-1,4-disubstituted cyclohexane derivatives. acs.org This strategy allows for the systematic exploration of the conformational requirements for receptor binding.
In the context of spiro[3.3]heptan-1-ylmethanamine, the primary amine group provides a key attachment point for further chemical modifications, allowing for the exploration of SAR. By varying the substituents on the amine or on the other positions of the spirocyclic core, libraries of compounds can be generated to probe the structural requirements for a desired biological activity. The defined stereochemistry of the spiro[3.3]heptane core is another critical aspect of ligand design, as different stereoisomers can exhibit significantly different biological activities. nih.gov
Table 1: Comparison of Physicochemical and Biological Properties of Parent Drugs and their Spiro[3.3]heptane Analogs
| Parent Compound | Spiro[3.3]heptane Analog | clogP (Parent) | clogP (Analog) | Biological Activity (Parent) | Biological Activity (Analog) |
| Sonidegib | (±)-trans-76 | 6.8 | 6.0 | IC₅₀ = 2.5 nM (Gli-luc) | IC₅₀ = 2.1 nM (Gli-luc) |
| Sonidegib | (±)-cis-76 | 6.8 | 6.0 | IC₅₀ = 2.5 nM (Gli-luc) | IC₅₀ = 10 nM (Gli-luc) |
| Vorinostat | (±)-77 | 1.1 | 0.3 | IC₅₀ = 2.6 µM (HDAC) | IC₅₀ = 1.6 µM (HDAC) |
Data sourced from a study by Prysiazhniuk et al. chemrxiv.org
Computational Approaches in Binding Site Analysis and Molecular Docking Methodologies
Computational methods, particularly molecular docking and binding site analysis, are indispensable tools in the SAR-driven optimization of ligands based on the this compound scaffold. These techniques provide valuable insights into the putative binding modes of ligands within their target receptors, helping to rationalize observed biological activities and guide the design of new, more potent compounds.
Binding site analysis typically begins with the identification and characterization of potential binding pockets on the surface of a target protein. This can be achieved using various algorithms that analyze the protein's three-dimensional structure, often obtained from X-ray crystallography or NMR spectroscopy. Once a binding site is identified, its properties, such as size, shape, and the distribution of hydrophobic and hydrophilic regions, can be mapped.
Molecular docking is then employed to predict the preferred orientation and conformation of a ligand, such as a derivative of this compound, when it binds to the target. nih.gov Docking algorithms explore a vast number of possible binding poses and use scoring functions to estimate the binding affinity for each pose. The rigid nature of the spiro[3.3]heptane core can simplify the conformational search during docking, as the number of rotatable bonds is reduced compared to more flexible ligands.
The unique geometry of the spiro[3.3]heptane scaffold, with its non-collinear exit vectors, can be a key consideration in docking studies. chemrxiv.org The defined spatial arrangement of substituents allows for precise modeling of interactions with specific residues in the binding pocket. For instance, the aminomethyl group of this compound can be positioned to form a critical hydrogen bond or ionic interaction, while other parts of the molecule can be modified to optimize van der Waals or hydrophobic contacts.
While specific docking studies on this compound itself are not extensively reported in the literature, the principles are well-established from studies on other spirocyclic systems. mdpi.com The results of such computational analyses, including the predicted binding energies and key intermolecular interactions, provide a rational basis for prioritizing the synthesis of new analogs and for understanding the SAR of the series.
Table 2: Geometric Parameters of the Spiro[3.3]heptane Scaffold Compared to a para-Substituted Phenyl Ring
| Parameter | Spiro[3.3]heptane | para-Substituted Phenyl |
| Distance between C-atoms (r) | 4.16-4.20 Å | 2.77-2.81 Å |
| Distance between substituents (d) | 6.87-6.89 Å | 5.66-5.71 Å |
| Plane angles (φ1, φ2) | 22.8-29.7° | 0.6-2.2° |
| Dihedral angle (θ) | 129-130° | ~0° |
Data based on crystallographic analysis presented by Prysiazhniuk et al. chemrxiv.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for Spiro[3.3]heptan-1-ylmethanamine, and what reagents/conditions are critical for high yield?
this compound can be synthesized via multistep pathways involving spirocyclic precursors. Key steps include:
- Spirocyclic ketone reduction : Starting from Spiro[3.3]heptan-1-one (CAS 63049-05-8), reductive amination using sodium cyanoborohydride or lithium aluminum hydride under controlled pH and temperature yields the methanamine derivative .
- Functional group protection : Boc (tert-butoxycarbonyl) protection of the amine group is often employed to prevent side reactions during synthesis, as seen in related spiro compounds like 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid (87% yield achieved via hydrolysis of methyl esters) .
- Critical parameters : Reaction temperature (typically 0–25°C), inert atmosphere (N₂/Ar), and stoichiometric control of reducing agents are essential to minimize byproducts .
Q. How is this compound characterized structurally and functionally?
- Spectroscopic methods :
- NMR : ¹H and ¹³C NMR confirm spirocyclic geometry and amine protonation states. For example, the spiro[3.3]heptane core shows distinct signals for bridgehead carbons at ~70–90 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₄N⁺·Cl⁻ for hydrochloride derivatives, theoretical m/z 159.65) .
- Chromatography : HPLC with UV detection (λmax ~220 nm) monitors purity, while GC-MS identifies volatile impurities .
Q. What biological assays are suitable for preliminary evaluation of its activity?
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., tryptophan analogs like tryptamine derivatives) to study interactions with serotonin receptors or monoamine oxidases .
- Cell viability assays : MTT or ATP-based assays assess cytotoxicity in cancer/neuronal cell lines, with EC₅₀ values compared to reference compounds (e.g., homoharringtonine for anticancer activity) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound derivatives?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve stereoselectivity in spiro ring formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (hexane) improve crystallization .
- Process analytics : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. How should researchers resolve contradictions in reported biological activity data for spiro compounds?
- Orthogonal validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to confirm target binding. For example, discrepancies in antiviral activity between this compound and 1-azaspiro[4.4]nonane-2,6-dione may arise from structural flexibility .
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalized to cell type/pH) to identify confounding variables .
Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, then quantify degradation products via LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and hygroscopicity .
Q. How can this compound be integrated into drug discovery pipelines?
- Structure-activity relationship (SAR) studies : Modify the spiro core (e.g., substituents at bridgehead carbons) and evaluate changes in potency using 3D-QSAR models .
- In vivo pharmacokinetics : Radiolabel the compound (¹⁴C or ³H) to study absorption, distribution, and blood-brain barrier penetration in rodent models .
Q. What safety protocols are critical when handling this compound hydrochloride?
Q. How can researchers develop analytical methods for detecting trace impurities in this compound batches?
- HPLC method development : Use C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) to separate impurities. Validate limit of detection (LOD) and quantification (LOQ) per ICH guidelines .
- Impurity profiling : Compare retention times and MS/MS fragmentation patterns to databases like PubChem or ECHA .
Q. What computational tools are effective for predicting the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
